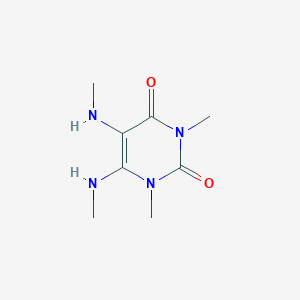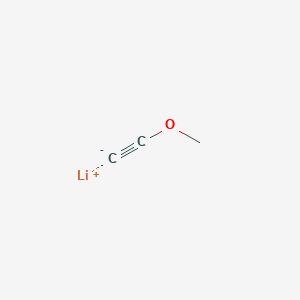
lithium;methoxyethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium methoxyethyne is a compound that combines lithium, a highly reactive alkali metal, with methoxyethyne, an organic molecule containing a methoxy group attached to an ethyne (acetylene) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxyethyne typically involves the reaction of lithium acetylide with methanol. The reaction proceeds as follows:
LiC≡CH+CH3OH→LiC≡C-OCH3+H2
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium acetylide. The reaction mixture is usually stirred at room temperature until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
Industrial Production Methods
Industrial production of lithium methoxyethyne may involve the use of advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The process would involve the careful handling of lithium acetylide and methanol, with strict control over reaction conditions to prevent side reactions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Lithium methoxyethyne can undergo various types of chemical reactions, including:
Oxidation: Lithium methoxyethyne can be oxidized to form lithium methoxyacetate.
Reduction: The compound can be reduced to form lithium methoxyethane.
Substitution: Lithium methoxyethyne can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.
Major Products
Oxidation: Lithium methoxyacetate
Reduction: Lithium methoxyethane
Substitution: Various substituted methoxyethyne derivatives
Scientific Research Applications
Lithium methoxyethyne has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of lithium methoxyethyne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium and methoxyethyne groups. The lithium atom can act as a strong nucleophile, while the methoxyethyne group can undergo addition and substitution reactions. These properties make lithium methoxyethyne a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Lithium acetylide: Similar in reactivity but lacks the methoxy group.
Methoxyethyne: Contains the methoxyethyne group but lacks the lithium atom.
Lithium methoxide: Contains lithium and methoxy groups but lacks the ethyne backbone.
Uniqueness
Lithium methoxyethyne is unique due to the combination of lithium’s reactivity and the functional versatility of the methoxyethyne group. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Conclusion
Lithium methoxyethyne is a compound with significant potential in various scientific and industrial applications. Its unique combination of lithium and methoxyethyne groups allows for diverse chemical reactivity and versatility in synthetic chemistry. Further research into its properties and applications could lead to new advancements in materials science, pharmaceuticals, and other fields.
Properties
CAS No. |
36677-82-4 |
|---|---|
Molecular Formula |
C3H3LiO |
Molecular Weight |
62.0 g/mol |
IUPAC Name |
lithium;methoxyethyne |
InChI |
InChI=1S/C3H3O.Li/c1-3-4-2;/h2H3;/q-1;+1 |
InChI Key |
IXWZSIDKMOQNDL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
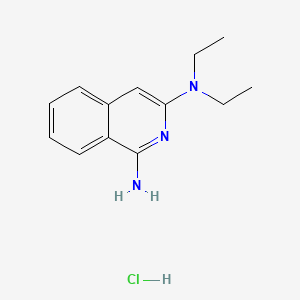
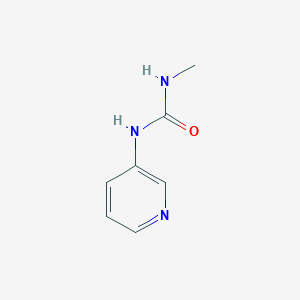

![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

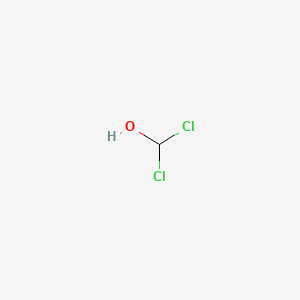
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
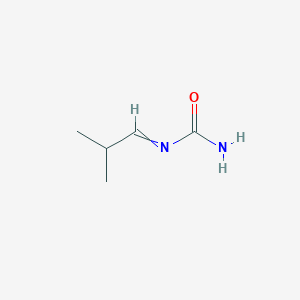
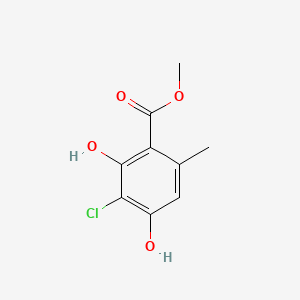

![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
